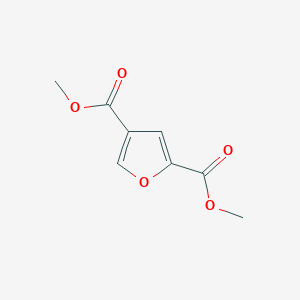
Erbium(III) trifluoromethanesulfonate
Übersicht
Beschreibung
Erbium(III) trifluoromethanesulfonate, also known as Erbium(III) triflate, is a water-tolerant Lewis acid . It is used in the Aldol reaction of silyl enol ethers with aldehydes .
Molecular Structure Analysis
The molecular formula of Erbium(III) trifluoromethanesulfonate is (CF3SO3)3Er . It has a molecular weight of 614.47 g/mol .Chemical Reactions Analysis
Erbium(III) trifluoromethanesulfonate is used as a catalyst in the Aldol reaction of silyl enol ethers with aldehydes . It has been found that the addition of Erbium(III) trifluoromethanesulfonate can influence the homopolymerization kinetics of a DGEBA resin .Physical And Chemical Properties Analysis
Erbium(III) trifluoromethanesulfonate has a molecular weight of 614.47 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Aldol Reaction Catalyst
Erbium(III) trifluoromethanesulfonate is used as a water-tolerant Lewis acid in the Aldol reaction of silyl enol ethers with aldehydes . This reaction is a fundamental chemical reaction in organic chemistry, and Erbium(III) trifluoromethanesulfonate’s role as a catalyst makes it crucial in this field.
Metallurgy
In the field of metallurgy, Erbium(III) trifluoromethanesulfonate is used to remove free oxygen and sulfur by forming stable oxysulfides . This process is essential in steel manufacturing, where it helps to improve the quality of the final product.
Glass and Glass Polishing
Erbium(III) trifluoromethanesulfonate finds its application in the glass industry, where it is used in glass and glass polishing . The compound contributes to the durability and shine of the glass, enhancing its aesthetic and functional qualities.
Ceramics
In ceramics, Erbium(III) trifluoromethanesulfonate is used due to its unique properties . It can enhance the hardness and durability of ceramic products, making them more resistant to wear and tear.
Catalysts
Erbium(III) trifluoromethanesulfonate is used as a catalyst in various chemical reactions . Its ability to speed up chemical reactions without being consumed makes it valuable in many industrial processes.
Phosphors
In the field of lighting and display technology, Erbium(III) trifluoromethanesulfonate is used in phosphors . These materials emit light when exposed to radiation, and the use of Erbium(III) trifluoromethanesulfonate can enhance their performance.
Safety and Hazards
Wirkmechanismus
Target of Action
Erbium(III) trifluoromethanesulfonate, also known as Erbium(III) triflate, is a water-tolerant Lewis acid . Its primary targets are organic compounds, specifically silyl enol ethers .
Mode of Action
As a Lewis acid, Erbium(III) trifluoromethanesulfonate interacts with its targets by accepting a pair of nonbonding electrons . This interaction results in the formation of a coordinate covalent bond, leading to changes in the structure of the target molecule .
Biochemical Pathways
Erbium(III) trifluoromethanesulfonate is used in the Aldol reaction of silyl enol ethers with aldehydes . The Aldol reaction is a means of forming carbon–carbon bonds in organic chemistry. This reaction leads to the production of β-hydroxy aldehydes or ketones, which are significant in various biochemical pathways .
Result of Action
The primary result of Erbium(III) trifluoromethanesulfonate’s action is the formation of β-hydroxy aldehydes or ketones via the Aldol reaction . These compounds are crucial intermediates in various organic synthesis reactions .
Action Environment
The action of Erbium(III) trifluoromethanesulfonate is influenced by environmental factors such as temperature, humidity, and light . It is relatively stable under normal conditions, but may decompose under high temperature, high humidity, or light exposure . Therefore, it is typically stored under an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
erbium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Er/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOFBCJADYRKR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ErF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467126 | |
| Record name | Erbium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium(III) trifluoromethanesulfonate | |
CAS RN |
139177-64-3 | |
| Record name | Erbium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erbium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using Erbium(III) trifluoromethanesulfonate as a curing agent for epoxy resins?
A1: Erbium(III) trifluoromethanesulfonate significantly reduces the curing temperature and time required for epoxy resins. [] This is particularly beneficial for powder coating applications where lower curing temperatures are desirable. [] For instance, systems incorporating Meldrum acid and initiated by Erbium(III) trifluoromethanesulfonate exhibited significantly faster curing compared to traditional systems using o-tolylbiguanide. []
Q2: How does Erbium(III) trifluoromethanesulfonate compare to other catalysts for the synthesis of 1,5-disubstituted 1,2,3-triazoles?
A2: Erbium(III) trifluoromethanesulfonate, in combination with 1-methyl pyridinium trifluoromethanesulfonate and water, offers a highly regioselective approach for synthesizing 1,5-disubstituted 1,2,3-triazoles via an eliminative azide–olefin cycloaddition (EAOC) mechanism. [] This catalytic system provides good yields (81–94%), involves simple work-up procedures, and can be reused up to five times without significant loss of activity. [] Compared to other catalysts used for this reaction, the Erbium(III) trifluoromethanesulfonate system offers practical advantages in terms of simplicity and reusability.
Q3: Are there any studies investigating the kinetics of polymerization reactions initiated by Erbium(III) trifluoromethanesulfonate?
A3: Yes, research has been conducted on the impact of Erbium(III) trifluoromethanesulfonate on the homopolymerization kinetics of DGEBA resins. [] While the specific details of the kinetic study aren't provided in the abstract, this research highlights the interest in understanding the reaction mechanisms and rates associated with this catalyst.
Q4: Besides mechanical properties, what other benefits does Erbium(III) trifluoromethanesulfonate offer for epoxy coatings?
A4: Research suggests that using Erbium(III) trifluoromethanesulfonate as an initiator in epoxy powder clearcoats can enhance their anticorrosive properties. [] This finding indicates the potential of this compound to improve the durability and performance of epoxy coatings in demanding environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)



![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)